
2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid
Overview
Description
2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid is a benzofuran derivative characterized by a methoxy-substituted phenyl group at the 2-position and a carboxylic acid group at the 5-position of the benzofuran core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This reaction is known for its mild reaction conditions and high functional group tolerance.
Another method involves the cyclization of 2-(3-methoxyphenyl)benzofuran-5-carboxaldehyde under acidic conditions to form the desired carboxylic acid . This method typically requires the use of strong acids such as sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability . The use of continuous flow reactors can further enhance the production efficiency by allowing for better control of reaction parameters and reducing the reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-(3-Hydroxyphenyl)-benzofuran-5-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 2-(3-Methoxyphenyl)-benzofuran-5-methanol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: 2-(3-Hydroxyphenyl)-benzofuran-5-carboxylic acid.
Reduction: 2-(3-Methoxyphenyl)-benzofuran-5-methanol.
Substitution: Various halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
Biological Activities
Research indicates that benzofuran derivatives, including 2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid, exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that benzofuran derivatives can inhibit the growth of various pathogens, including bacteria and fungi. For instance, compounds similar to this compound have demonstrated effectiveness against Mycobacterium tuberculosis and other resistant strains .
- Anticancer Properties : Benzofuran compounds are being investigated for their potential as anticancer agents. They have shown activity against various cancer cell lines, including breast cancer, where they act as carbonic anhydrase inhibitors .
- Anti-inflammatory Effects : The compound may influence inflammatory pathways, making it a candidate for treating inflammatory diseases. Its mechanism often involves modulation of specific receptors or enzymes associated with inflammation .
Case Study 1: Antimicrobial Activity
A study conducted by Telveka et al. synthesized various benzofuran derivatives and evaluated their antimicrobial properties against M. tuberculosis. The results indicated that specific substitutions on the benzofuran ring significantly enhanced activity, with minimum inhibitory concentrations (MIC) as low as 2 μg/mL for some derivatives .
Case Study 2: Anticancer Potential
In another investigation, researchers explored the antiproliferative effects of benzofuran-based compounds on breast cancer cell lines. The study found that certain derivatives exhibited potent inhibitory effects on cancer cell proliferation, suggesting that modifications to the benzofuran structure can lead to enhanced anticancer activity .
Data Tables
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
The structural and functional attributes of 2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid can be contextualized by comparing it to analogous benzofuran-5-carboxylic acid derivatives. Key differences in substituents, molecular weight, and biological activity are summarized below:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects :
- The 3-methoxyphenyl group in the target compound provides steric bulk and moderate electron-donating effects compared to smaller substituents like pyridinyl (CAS 1154060-90-8) or hydroxycyclopentyl (CAS 1154060-69-1) .
- Ethynyl-linked substituents (e.g., 3-((3-chlorophenyl)ethynyl) in compounds) enhance molecular rigidity and may improve binding affinity in enzyme inhibition .
Molecular Weight and Solubility :
- The target compound (256.25 g/mol) has a higher molecular weight than dihydrobenzofuran analogs (e.g., 194.18 g/mol) due to its fully aromatic core and methoxyphenyl group .
- Polar substituents (e.g., hydroxyl in CAS 1154060-69-1) increase aqueous solubility, whereas methoxy and aromatic groups favor lipid membrane penetration .
Biological Activity: Ethynyl-substituted benzofurans (e.g., compounds in ) show potent inhibition of lymphoid-specific tyrosine phosphatase (LYP), with IC₅₀ values influenced by substituent electronegativity .
Biological Activity
2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, mechanisms of action, and biological effects of this compound, supported by various research findings and data tables.
Synthesis and Structural Characteristics
The compound features a benzofuran core substituted with a methoxyphenyl group and a carboxylic acid functional group. Its synthesis often involves multi-step organic reactions, including cyclization and functional group transformations. The presence of the methoxy group at the ortho position enhances its lipophilicity and may contribute to its biological activity.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular signaling and proliferation.
- Receptor Interaction : The compound may interact with various receptors, modulating their activity and influencing cellular responses.
- Antitumor Activity : Research indicates that benzofuran derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation and tubulin polymerization inhibition.
Antitumor Activity
A series of studies have demonstrated the antitumor potential of benzofuran derivatives, including this compound. The following table summarizes the IC50 values for various cell lines:
Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
This compound | A549 (lung cancer) | <0.01 | |
This compound | HEPG2 (liver cancer) | 12.4 | |
Benzofuran derivative X | MDA-MB-435 (melanoma) | 0.229 |
These results indicate that the compound exhibits potent activity against various cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies
- Inhibition of Calcium Activated Chloride Channels : A study investigated the inhibition properties of benzofuran derivatives on TMEM16A/CaCC channels. The results showed that compounds with carboxylic functionalities, including this compound, had significant inhibitory effects with an IC50 value of 2.8 μM .
- Caspase Activation in Apoptosis : In experiments conducted on A549 cells treated with this compound, a significant increase in caspase-3 activation was observed, indicating its role in promoting programmed cell death . The activation levels ranged from 1.5 to 3-fold compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid, and how can structural purity be confirmed?
- Methodological Answer : A cascade [3,3]-sigmatropic rearrangement/aromatization strategy is effective for benzofuran derivatives. For example, NaH in THF can facilitate key intermediates (e.g., brominated precursors), followed by coupling with methoxyphenyl groups . Post-synthesis, purity is confirmed via melting point analysis (e.g., mp 192–196°C for related benzofurans ), HPLC (≥98% purity ), and spectroscopic techniques like , , and HRMS .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm), while resolves methoxy ( ~3.8 ppm) and aromatic protons. confirms the benzofuran backbone and carboxylic acid ( ~170 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., CHO: calculated 268.0735, observed 268.0738) .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities (e.g., antioxidant vs. cytotoxicity) across different studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, ROS detection methods). To resolve this:
- Use standardized assays (e.g., DPPH for antioxidants ).
- Compare cytotoxicity (e.g., MTT assay) across multiple cell lines (e.g., cancer vs. normal) .
- Control for substituent effects (e.g., methoxy position impacts activity ).
Q. What strategies optimize synthetic yield while minimizing by-products in multi-step reactions?
- Methodological Answer :
- Solvent selection : Hexafluoropropan-2-ol enhances electrophilic aromatic substitution .
- Catalysis : Use DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) for oxidation steps to reduce side reactions .
- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates .
- Reference : Yield optimization in cascade reactions .
Q. How to design experiments to elucidate the compound’s mechanism of action in anti-inflammatory pathways?
- Methodological Answer :
- Target identification : Perform molecular docking with COX-2 or NF-κB proteins using PubChem’s 3D structure (InChIKey: BVNNAIYNHUXFCR) .
- In vitro assays : Measure IL-6/TNF-α suppression in LPS-stimulated macrophages.
- Kinetic studies : Use fluorescence probes (e.g., Fura FF ) to monitor intracellular Ca, a mediator of inflammation.
Q. Key Notes
Properties
IUPAC Name |
2-(3-methoxyphenyl)-1-benzofuran-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-13-4-2-3-10(8-13)15-9-12-7-11(16(17)18)5-6-14(12)20-15/h2-9H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELYXYUTMFATHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC3=C(O2)C=CC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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